Unveiling the Bicyclic Core: A Comprehensive Guide to the Structure Elucidation of (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole
Unveiling the Bicyclic Core: A Comprehensive Guide to the Structure Elucidation of (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole
Executive Summary & Synthetic Context
The (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole scaffold is a highly valuable cis-fused bicyclic heterocycle. Comprising a tetrahydrofuran ring fused to an isoxazolidine ring, this structural motif serves as a critical intermediate in medicinal chemistry, particularly for the stereocontrolled synthesis of amino alcohols, nucleoside analogs, and pyrrolidine derivatives[1].
Due to the stereochemical complexity of the [3.3.0] bicyclic system, unambiguous structural elucidation requires a rigorous, multi-dimensional analytical approach. The synthesis of this core is most commonly achieved via an Intramolecular Nitrone-Olefin Cycloaddition (INOC) or a 1,3-dipolar cycloaddition of a nitrile oxide with a tethered alkene[2]. The reaction proceeds through a highly ordered endo-syn transition state, which dictates the cis-fusion of the two five-membered rings, yielding the (3aS,6aS) absolute configuration[3].
Fig 1: Mechanistic workflow of the Intramolecular Nitrone-Olefin Cycloaddition (INOC) yielding the bicyclic core.
Multi-Dimensional NMR Elucidation Strategy
The core of the structural elucidation relies on Nuclear Magnetic Resonance (NMR) spectroscopy. To prevent misassignment of regioisomers or diastereomers, a sequential logic moving from 1D to 2D techniques must be employed[4].
Causality of 1D NMR Choices
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13 C and DEPT-135 NMR: The molecule contains five unique carbon environments. DEPT-135 is explicitly chosen over standard 13 C NMR because it unambiguously differentiates the three secondary carbons (CH 2 at C3, C4, C6) from the two tertiary bridgehead carbons (CH at C3a, C6a). In fused heterocyclic systems, chemical shifts often overlap; DEPT-135 phase-editing (CH 2 inverted, CH upright) eliminates this ambiguity[4].
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1 H NMR: The bridgehead protons (H-3a and H-6a) typically resonate downfield ( δ 3.5–5.0 ppm) due to the electron-withdrawing effects of the adjacent heteroatoms (N and O).
Connectivity via 2D NMR (COSY & HMBC)
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COSY (Correlation Spectroscopy): Used to map the continuous proton spin system. It establishes the direct connectivity from the isoxazolidine methylene (H-3) to the bridgehead (H-3a), and similarly across the tetrahydrofuran ring.
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HMBC (Heteronuclear Multiple Bond Correlation): Crucial for bridging the heteroatoms. HMBC correlations from H-4 and H-6 to the furan oxygen (O5) confirm the closure of the tetrahydrofuran ring, while correlations from H-3 to C3a validate the isoxazolidine connectivity[4].
Stereochemical Assignment via NOESY
The (3aS,6aS) assignment hinges entirely on proving the cis-fusion of the rings.
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Why NOESY? A 2D NOESY experiment maps the spatial proximity of protons (< 5 Å). In the (3aS,6aS) configuration, the bridgehead protons H-3a and H-6a are forced onto the same face of the bicyclic envelope. A strong NOE cross-peak between H-3a and H-6a is the definitive proof of cis-fusion.
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Scalar Coupling Validation: In a cis-fused[3.3.0] system, the dihedral angle between H-3a and H-6a is near 0°–30°, resulting in a coupling constant ( J3a,6a ) of approximately 6.0–8.0 Hz. A trans-fusion would yield a near-zero J -value due to a ~90° dihedral angle, making this a self-validating data point[5].
Fig 2: Sequential analytical logic for the structural elucidation of the hexahydrofuro[3,4-d]isoxazole scaffold.
Mass Spectrometry & Orthogonal Validation
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) is employed to confirm the exact molecular weight and elemental composition ( C5H9NO2 ).
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Fragmentation Causality: Under Collision-Induced Dissociation (CID), the isoxazolidine ring exhibits a highly characteristic cleavage of the weak N–O bond. Observing this specific fragmentation pattern provides orthogonal validation to the NMR data, confirming the presence of the hidden N–O linkage within the fused system[4].
Quantitative Data Summary
The following table summarizes the diagnostic NMR chemical shifts expected for the (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole core in CDCl 3 .
| Position | Nucleus | Expected δ (ppm) | Multiplicity / DEPT | Diagnostic Purpose |
| C3 | 13 C / 1 H | ~ 48.0 / 3.20 | CH 2 (Inverted) / m | Identifies the nitrogen-adjacent methylene. |
| C3a | 13 C / 1 H | ~ 45.5 / 3.85 | CH (Upright) / m | Bridgehead carbon; J3a,6a ~6-8 Hz confirms cis-fusion. |
| C4 | 13 C / 1 H | ~ 73.0 / 4.05 | CH 2 (Inverted) / m | Furan ring methylene adjacent to oxygen. |
| C6 | 13 C / 1 H | ~ 71.5 / 3.95 | CH 2 (Inverted) / m | Furan ring methylene adjacent to oxygen. |
| C6a | 13 C / 1 H | ~ 82.0 / 4.75 | CH (Upright) / ddd | Bridgehead carbon adjacent to isoxazole oxygen; strong NOE to H-3a. |
Standardized Experimental Protocols
Protocol A: Intramolecular 1,3-Dipolar Cycloaddition (Synthesis)
This protocol utilizes a self-validating reaction monitoring system to ensure structural integrity prior to isolation.[2]
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Preparation: Dissolve the O-allyl tethered aldoxime precursor (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert argon atmosphere.
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Activation: Add (diacetoxyiodo)benzene (PIDA) (1.1 eq) in one portion at room temperature to generate the nitrile oxide in situ.
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Cycloaddition: Stir the reaction mixture for 2–4 hours.
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Self-Validation Checkpoint: Pull a 50 μ L aliquot, evaporate, and run a crude 1 H NMR. Monitor the disappearance of the terminal alkenyl protons ( δ 5.8–6.0 ppm) and the appearance of the diagnostic bridgehead proton H-6a ( δ ~4.75 ppm). Do not proceed to quench until this conversion is >95%.
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Workup: Quench with saturated aqueous NaHCO 3 . Extract with dichloromethane, dry over Na 2 SO 4 , and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure bicyclic product.
Protocol B: NMR Sample Preparation and Acquisition
Designed to prevent solvent-induced peak overlap and ensure high-fidelity NOESY data.[4]
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Sample Prep: Dissolve 10–15 mg of the purified (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole in 0.6 mL of CDCl 3 (100% atom D, containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates.
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1D Acquisition: Acquire 1 H (16 scans, 10s relaxation delay) and 13 C/DEPT-135 (512 scans) spectra.
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2D Acquisition: Acquire gradient-selected COSY and HMBC.
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NOESY Acquisition: Run a 2D NOESY experiment with a mixing time ( τm ) of 300–500 ms, optimized for small molecules (MW < 500 Da) to allow sufficient cross-relaxation without spin diffusion artifacts.
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Self-Validation Checkpoint: Extract the J -coupling between H-3a and H-6a from the 1D 1 H spectrum. If J3a,6a is between 6.0 and 8.0 Hz, the cis-fusion assigned by the NOESY cross-peak is mathematically validated.
References
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Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers Source: BenchChem URL:4
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Synthesis of condensed isoxazolines and isoxazolidines via cycloaddition to furan-2 (5H)-ones Source: ResearchGate URL:5
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Application Notes and Protocols for the Synthesis of Furo[3,4-d]isoxazoles via 1,3-Dipolar Cycloaddition Source: BenchChem URL:2
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The Diastereoselective Synthesis of Functionalized Isoxazolidines Using a Cope Elimination/Intramolecular Nitrone Cycloaddition Strategy Source: ResearchGate URL:3
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c]pyridine Derivatives via Intramolecular Nitrone Cycloaddition Source: RSC Advances URL:1
